1-(1-Adamantyl)pyrrole-2,5-dione
Description
Properties
CAS No. |
42867-36-7 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(1-adamantyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H17NO2/c16-12-1-2-13(17)15(12)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2 |
InChI Key |
IZCPNYZIOSSCBZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C=CC4=O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C=CC4=O |
Other CAS No. |
42867-36-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(1-Adamantyl)pyrrole-2,5-dione with structurally related pyrrole-2,5-dione derivatives, emphasizing substituent effects on biological activity, physicochemical properties, and applications.
Anti-Convulsant Pyrrole-2,5-dione Derivatives
- 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione) were evaluated as GABA-transaminase inhibitors for anti-convulsant activity .
- Activity : IC₅₀ values ranged from 100.5 mM to 160.4 mM, significantly higher than the reference drug vigabatrin.
- Structural Insight : The 4-acetylphenyl group enhances binding affinity but reduces solubility compared to adamantyl derivatives.
- Key Difference : The adamantyl group’s lipophilicity may improve blood-brain barrier penetration, a critical factor for CNS drugs.
PKC Inhibitors for Diabetic Complications
- 3-(1H-Indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione and related compounds are patented as PKC inhibitors for treating diabetic complications .
- Activity : Targets PKC isoforms involved in hyperglycemia-induced vascular damage.
- Structural Insight : The quinazolinyl-piperazinyl substituent enables selective kinase inhibition, whereas the adamantyl group’s steric bulk may interfere with PKC binding.
- Key Difference : Adamantyl derivatives may prioritize metabolic stability over target specificity.
Crosslinking Agents and Intermediates
- N,N′-(1,3-Phenylene)dimaleimide (CAS 3006-93-7) is a crosslinking agent used in polymer chemistry .
- Application : Reacts with thiol groups for protein or polymer modification.
- Key Difference : Adamantyl derivatives are less likely to function as crosslinkers due to steric hindrance but may serve as lipophilic pharmacophores.
Data Table: Comparative Analysis of Pyrrole-2,5-dione Derivatives
Key Findings and Implications
- Substituent Effects : Bulky groups (e.g., adamantyl) enhance lipophilicity and metabolic stability but may reduce solubility and crystallinity.
- Biological Activity : Pyrrole-2,5-dione derivatives exhibit target versatility, with substituents dictating PKC inhibition, GABA modulation, or material properties.
- Research Gaps : Direct pharmacological data for this compound are lacking; future studies should evaluate its kinase inhibition, CNS penetration, and formulation challenges.
Q & A
Q. What synthetic methodologies are effective for preparing 1-(1-Adamantyl)pyrrole-2,5-dione?
The compound is typically synthesized via condensation reactions. For example, analogous pyrrole-2,5-diones are formed by reacting adamantane derivatives with dione precursors (e.g., maleic anhydride) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction optimization includes temperature control (60–100°C) and monitoring via thin-layer chromatography (TLC) .
Q. How is the molecular structure of this compound validated?
Structural confirmation employs a combination of techniques:
Q. What preliminary biological activities are reported for this compound?
Pyrrole-2,5-dione derivatives exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For instance, analogs like 1-(4-chlorobenzyl)-3-chloro-pyrrole-2,5-dione (MI-1) show pro-apoptotic effects in colon carcinoma cells via DNA damage and caspase activation .
Advanced Research Questions
Q. How does this compound modulate apoptotic pathways in cancer cells?
Mechanistic studies involve:
- Western blot analysis to track apoptosis-associated proteins (e.g., Bax, Bcl-2, caspase-3).
- DNA comet assays under alkaline conditions to quantify single-strand breaks.
- Barton’s diphenylamine assay to measure DNA fragmentation levels . Contradictions in efficacy across cell lines may arise from differences in uptake or metabolic activation, necessitating comparative dose-response assays .
Q. What structure-activity relationships (SAR) govern its biological activity?
Key SAR insights:
- Adamantyl group : Enhances lipophilicity, improving membrane permeability.
- Electron-withdrawing substituents (e.g., chloro, trifluoromethyl) increase electrophilicity, enhancing interactions with cysteine residues in target enzymes.
- Phenylamino groups (e.g., in MI-1) improve binding to kinase active sites .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may stem from assay conditions (e.g., pH, serum concentration) or cell line variability. Standardization strategies include:
- Using reference standards (e.g., vigabatrin for GABA-transaminase inhibition assays).
- Cross-validation with orthogonal assays (e.g., fluorometric and spectrophotometric methods) .
Q. What enzymatic targets are implicated in its pharmacological activity?
- Protein kinase C (PKC) isozymes : Inhibition observed in analogs like 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a PKC inhibitor with therapeutic potential for diabetic complications .
- GABA-transaminase : Michael adduct derivatives exhibit IC₅₀ values comparable to vigabatrin, suggesting anticonvulsant applications .
Q. What considerations are critical for designing in vivo studies?
- Pharmacokinetics : Adamantyl derivatives often show improved metabolic stability due to steric hindrance.
- Toxicity screening : Assess hepatotoxicity via ALT/AST assays and nephrotoxicity via creatinine clearance.
- Formulation : Use biocompatible carriers (e.g., PEGylated nanoparticles) to enhance solubility .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Pyrrole-2,5-dione Derivatives
| Parameter | Typical Conditions | References |
|---|---|---|
| Reagents | Dione precursor, adamantyl halide/amine | |
| Solvent | DMF, THF, or toluene | |
| Catalyst/Base | NaH, K₂CO₃ | |
| Temperature | 60–100°C | |
| Monitoring | TLC, NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
